molecular formula C14H15NO2 B10868734 2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione

2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B10868734
M. Wt: 229.27 g/mol
InChI Key: IWNFOEHYOKZPJV-UHFFFAOYSA-N
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Description

2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione is a chemical compound with a unique structure that includes an indene backbone and a propylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of an indene derivative with a propylamine under specific conditions. One common method involves the condensation of 1H-indene-1,3(2H)-dione with propylamine in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The indene backbone provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(propylamino)ethylidene]-1H-indene-1,3(2H)-dione is unique due to its specific combination of an indene backbone and a propylamino substituent. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-hydroxy-2-(C-methyl-N-propylcarbonimidoyl)inden-1-one

InChI

InChI=1S/C14H15NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h4-7,16H,3,8H2,1-2H3

InChI Key

IWNFOEHYOKZPJV-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C)C1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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